molecular formula C14H20BrNO3 B13499683 tert-butyl N-[2-(4-bromo-3-methoxyphenyl)ethyl]carbamate

tert-butyl N-[2-(4-bromo-3-methoxyphenyl)ethyl]carbamate

Cat. No.: B13499683
M. Wt: 330.22 g/mol
InChI Key: BKIFDRBEVTXREC-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(4-bromo-3-methoxyphenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromo-substituted phenyl ring, and a methoxy group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(4-bromo-3-methoxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable bromo-substituted phenyl ethyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(4-bromo-3-methoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromo group is replaced by other functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

Tert-butyl N-[2-(4-bromo-3-methoxyphenyl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-bromo-3-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(4-bromophenyl)carbamate
  • Tert-butyl N-(2-bromoethyl)carbamate
  • Tert-butyl (4-bromobutyl)carbamate

Uniqueness

Tert-butyl N-[2-(4-bromo-3-methoxyphenyl)ethyl]carbamate is unique due to the presence of both bromo and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C14H20BrNO3

Molecular Weight

330.22 g/mol

IUPAC Name

tert-butyl N-[2-(4-bromo-3-methoxyphenyl)ethyl]carbamate

InChI

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(17)16-8-7-10-5-6-11(15)12(9-10)18-4/h5-6,9H,7-8H2,1-4H3,(H,16,17)

InChI Key

BKIFDRBEVTXREC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)Br)OC

Origin of Product

United States

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